molecular formula C9H18N2O2 B14170494 2-(2-Isopropylpiperazin-1-YL)acetic acid

2-(2-Isopropylpiperazin-1-YL)acetic acid

Cat. No.: B14170494
M. Wt: 186.25 g/mol
InChI Key: VBZVKJPWUVARPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 2-(2-Isopropylpiperazin-1-YL)acetic acid, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Isopropylpiperazin-1-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Isopropylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isopropylpiperazin-1-YL)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other piperazine derivatives .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2-propan-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H18N2O2/c1-7(2)8-5-10-3-4-11(8)6-9(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13)

InChI Key

VBZVKJPWUVARPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCN1CC(=O)O

Origin of Product

United States

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